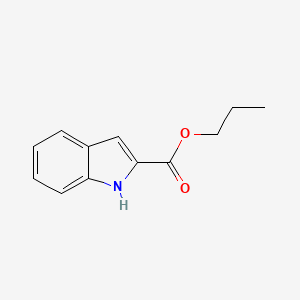

Propyl 1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

65873-38-3 |

|---|---|

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

propyl 1H-indole-2-carboxylate |

InChI |

InChI=1S/C12H13NO2/c1-2-7-15-12(14)11-8-9-5-3-4-6-10(9)13-11/h3-6,8,13H,2,7H2,1H3 |

InChI Key |

MZWKEVABVGDUFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=CC2=CC=CC=C2N1 |

Origin of Product |

United States |

Elucidation of Structure Activity Relationships Sar and Mechanistic Pathways of Propyl 1h Indole 2 Carboxylate Derivatives

General Principles of Structural Modification for Optimized Bioactivity

The indole-2-carboxamide and indole-2-carboxylic acid scaffolds serve as viable templates for developing biologically active compounds. nih.govnih.gov Structure-activity relationship (SAR) studies reveal that the biological activity of these derivatives can be finely tuned through specific structural modifications at several key positions.

Detailed SAR Studies for Specific Biological Targets

Cannabinoid Receptor 1 (CB1) Allosteric Modulation by Propyl-Substituted Indole-2-Carboxamides

Indole-2-carboxamides represent a significant class of allosteric modulators for the CB1 receptor. nih.gov These modulators bind to a site distinct from the orthosteric site recognized by endogenous cannabinoids, offering a novel approach to fine-tune GPCR function. nih.govunc.edu The prototypical compound in this class is 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569). nih.gov

The alkyl substituent at the C-3 position of the indole (B1671886) ring plays a profound role in the allosteric modulation of the CB1 receptor. nih.gov Research has shown a preference for a linear alkyl group at this position. nih.gov

Specifically, the n-propyl group is considered optimal for enhancing the allosteric modulation of orthosteric ligand binding. nih.gov While replacing the ethyl group of the parent compound ORG27569 with a longer n-pentyl group led to an enhancement of the allosteric effect, further increasing the alkyl chain length to n-heptyl or n-nonyl did not yield further improvements. nih.govnih.gov In contrast, for improving the binding affinity of the modulator to the CB1 receptor itself, a longer n-hexyl chain was found to be preferable. nih.gov SAR studies have confirmed that short alkyl groups at the C3 position are generally favored for CB1 allosteric modulating activity. nih.gov

| Compound | C-3 Substituent | Key Finding | Reference |

|---|---|---|---|

| ORG27569 Analog | n-Propyl | Preferred for allosteric modulation of orthosteric ligand binding. | nih.gov |

| 12f | n-Hexyl | Preferred for enhancing the binding affinity of the allosteric modulator. | nih.gov |

| ICAM-b | n-Pentyl | Showed strong positive cooperativity in enhancing agonist binding. | nih.gov |

| General Finding | Short alkyl groups (H or Me) | Generally preferred for CB1 modulating activity. | nih.gov |

Substituents on the indole ring (Ring A) and the terminal phenyl ring (Ring B) are critical determinants of activity. An electron-withdrawing group at the C-5 position of the indole ring is a key requirement. nih.gov Halogen substituents like chloro or fluoro groups at this position have been shown to be effective. nih.gov For instance, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide (12d) was identified as a potent CB1 allosteric modulator. nih.gov

On the terminal phenyl ring, an electron-donating group at the 4-position is considered an important feature. nih.gov A dimethylamino group at this position was found to be preferred over the piperidinyl functionality of the original ORG27569, leading to enhanced binding cooperativity. nih.govresearchgate.net

HIV-1 Integrase Strand Transfer Inhibition by Indole-2-Carboxylic Acid Analogs

HIV-1 integrase is a crucial enzyme for the replication of the virus, making it a key therapeutic target. nih.gov Indole-2-carboxylic acid has been identified as a potent scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.comrsc.org These inhibitors function by interfering with the integration of viral DNA into the host genome. nih.gov

The mechanism of action for many INSTIs involves the chelation of divalent metal ions, typically two Mg²⁺ ions, within the enzyme's active site. nih.govfrontiersin.org The catalytic core domain of HIV-1 integrase contains a highly conserved DDE motif (Asp64, Asp116, and Glu152) that coordinates these metal ions, which are essential for the catalytic activity of the enzyme. nih.gov

For indole-2-carboxylic acid derivatives, the carboxyl group at the C-2 position, along with the indole core, plays a direct and crucial role in chelating these two Mg²⁺ ions. mdpi.comnih.gov This chelation displaces the viral DNA from the active site and inhibits the strand transfer step of integration. researchgate.netmedchemexpress.com While a simple metal chelation motif is not sufficient on its own for inhibition, the specific arrangement provided by the indole-2-carboxylic acid scaffold is highly effective. nih.gov Further structural optimizations, such as introducing a long alkyl branch at the C-3 position or a halogenated benzene (B151609) ring at C-6, have been shown to significantly increase the inhibitory effect by improving interactions with a hydrophobic cavity near the active site. mdpi.com

| Compound Scaffold | Key Structural Feature | Mechanism of Action | Reference |

|---|---|---|---|

| Indole-2-carboxylic acid | C-2 Carboxyl group | Chelates two Mg²⁺ ions in the integrase active site. | mdpi.comnih.gov |

| Derivative 20a | Long branch at C-3 of indole core | Improves interaction with the hydrophobic cavity near the active site, increasing inhibitory effect (IC₅₀ = 0.13 μM). | mdpi.com |

| Derivative 17a | C-6 Halogenated benzene ring | Effectively binds with viral DNA through π–π stacking, increasing inhibitory effect. | rsc.org |

Impact of C-3 Substituents on Hydrophobic Interactions

The substitution pattern at the C-3 position of the indole nucleus plays a critical role in modulating the biological activity of indole-2-carboxylate (B1230498) derivatives by influencing their interaction with hydrophobic pockets in target proteins. In the context of developing HIV-1 integrase strand transfer inhibitors (INSTIs), the indole-2-carboxylic acid scaffold was identified as a promising starting point. nih.gov Molecular modeling studies revealed that the C-3 carboxyl group extends into a hydrophobic cavity near the β4-α2 connector of the enzyme. nih.gov This observation suggested that introducing specific substituents at this position could enhance binding affinity and, consequently, antiviral potency. nih.gov

Further structural optimization confirmed this hypothesis. The introduction of a long branch at the C-3 position of the indole core led to a significant increase in the inhibitory effect against HIV-1 integrase. nih.gov Binding mode analysis of highly potent analogs, such as compound 20a , showed that the C-3 long branch extends into the hydrophobic cavity near the active site, establishing interactions with key amino acid residues like Tyr143 and Asn117. nih.gov This enhanced interaction within the hydrophobic region is a key contributor to the improved inhibitory activity, demonstrating that strategic modification at the C-3 position is a valid strategy for optimizing the potency of this class of compounds. nih.gov

Anti-Trypanosoma cruzi Activity of 1H-Indole-2-Carboxamides

Recent research has identified 1H-indole-2-carboxamides as a promising class of compounds with significant activity against the intracellular amastigote forms of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govnih.gov Initial hits were discovered through high-content phenotypic screening of small molecule libraries. nih.govacs.org These early compounds demonstrated moderate in vitro potency and favorable selectivity against the host cells. nih.govacs.org The optimization of this series focused on improving potency, metabolic stability, and other physicochemical properties to develop viable drug candidates. nih.govdndi.org Despite showing antiparasitic activity in in vivo models, the development of this specific series was halted due to challenges related to drug metabolism and pharmacokinetic (DMPK) properties. nih.govnih.gov

Structure-Dependent Potency and Selectivity

The anti-T. cruzi potency of 1H-indole-2-carboxamides is highly dependent on the nature and position of substituents on the indole core. nih.gov A good hit for Chagas disease is generally characterized by a pEC50 greater than 5.5 and ideally above 6.0, combined with a selectivity index of at least 10-fold over host cells. nih.govacs.org

Structure-activity relationship (SAR) exploration revealed several key trends:

C-5 Position: Small, aliphatic, electron-donating groups (EDGs) at the 5'-position of the indole core are favored for activity. nih.govacs.org Compounds with methyl, cyclopropyl, ethyl, or methoxy (B1213986) groups exhibited moderate to good potency (pEC50 values ranging from 5.4 to 6.2). nih.govacs.org Conversely, analogs bearing electron-withdrawing groups (EWGs) like halogens or a trifluoromethyl group were found to be inactive. nih.govacs.org

Scaffold Integrity: The indole scaffold itself is crucial for activity. Replacement with other heterocyclic systems such as isoquinolines, azaindole, benzofuran, or benzimidazole (B57391) resulted in inactive compounds. acs.org

Linker and Amide Moiety: The carboxamide linker between the indole core and the right-hand side (RHS) moiety is essential. Altering the linker by shifting the methylene (B1212753) group or extending the side chain led to inactive compounds. nih.govacs.org Reversing the amide bond restored potency, albeit with higher metabolic instability. nih.govacs.org N-methylation of the amide resulted in an equipotent compound, and methylating both the amide and the indole –NH restored potency to a level similar to the parent compound but with improved solubility. acs.org

Table 1: In Vitro Activity of 5'-Substituted 1H-Indole-2-Carboxamides against T. cruzi Use the filter and search functionalities to explore the data.

| Compound | Substituent at C-5 | RHS Moiety | T. cruzi pEC50 | Reference |

|---|---|---|---|---|

| 1 | Methyl | Phenyl | 5.8 | nih.govacs.org |

| 2 | Methyl | Pyridine (B92270) | 6.0 | nih.govacs.org |

| 3 | Cyclopropyl | Phenyl | 5.9 | nih.govacs.org |

| 4 | Cyclopropyl | Pyridine | 6.2 | nih.govacs.org |

| 5 | Ethyl | Phenyl | 5.4 | nih.govacs.org |

| 6 | Methoxy | Phenyl | 5.5 | nih.govacs.org |

| 7 | Methoxy | Pyridine | 5.7 | nih.govacs.org |

| 8 | Fluoro | Phenyl | <4.2 | nih.govacs.org |

| 9 | Chloro | Pyridine | <4.2 | nih.govacs.org |

| 10 | Trifluoromethyl | Phenyl | <4.2 | nih.govacs.org |

Strategies for Improving Metabolic Stability

A significant hurdle in the development of 1H-indole-2-carboxamides as anti-Chagas agents was their limited plasma exposure due to high metabolic instability. nih.govnih.gov Medicinal chemistry efforts were directed at improving metabolic properties, particularly by reducing intrinsic clearance in human and mouse liver microsomes. nih.govacs.org

One early successful strategy was the replacement of a phenyl group on the right-hand side (RHS) of the molecule with a pyridine ring. nih.govacs.org This "matched pair" substitution, exemplified by the transition from compound 1 to 2 , conferred improved metabolic stability in mouse liver microsomes and also provided a slight increase in potency against T. cruzi. nih.govacs.org

Broad-Spectrum Antiviral and Antimicrobial Activities

Derivatives of indole-2-carboxylate have been investigated for a range of therapeutic applications, demonstrating a wide breadth of biological activity, including antiviral, antibacterial, and antifungal effects. nih.govresearchgate.net The specific structural modifications of the indole core and its substituents are determinant factors for the potency and spectrum of these activities.

Key Structural Features for Efficacy against Various Viruses

A series of novel indole-2-carboxylate derivatives have been synthesized and evaluated for their in vitro broad-spectrum antiviral activities. nih.gov The research indicates that certain compounds within this class show potent inhibition against both RNA and DNA viruses. nih.gov

Key findings from these studies include:

Compound 8f from one study demonstrated the highest selectivity index (SI > 17.1) against Coxsackie B3 (Cox B3) virus. nih.gov

Compound 14f showed potent inhibitory activity against influenza A virus with an IC50 of 7.53 μmol/L and a high selectivity index (SI > 12.1). nih.gov

Structure-activity relationship (SAR) analysis revealed that an alkyloxy group at the 4-position of the indole ring was not essential for antiviral activity. nih.gov

The introduction of an acetyl substituent at the amino group was detrimental to activity against RNA viruses. nih.gov

Correlates of Structure with Antibacterial and Antifungal Potency

The structural features of indole derivatives and related heterocyclic compounds are closely correlated with their antibacterial and antifungal potency. researchgate.net For antifungal activity, particularly against Candida species, the presence and position of electronegative atoms like fluorine and oxygen, as well as the charge on these atoms, are crucial in determining the strength of the activity. nih.gov Studies on nicotinamide (B372718) derivatives, for example, have shown that the specific positioning of amino and isopropyl groups can be critical for potent antifungal effects against both sensitive and resistant C. albicans strains. mdpi.com

In terms of antibacterial activity, structural analysis of related quinolinequinones revealed that the presence of an ester group is an important moiety for activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis. mdpi.com The position of this ester group, particularly at the para position of a phenyl ring, was found to improve antibacterial efficacy. mdpi.com These principles, involving the strategic placement of functional groups that can modulate properties like hydrophobicity, electronic distribution, and hydrogen bonding capacity, are broadly applicable in the design of indole-based antimicrobial agents.

Derivatives of the 1H-indole-2-carboxylate scaffold have emerged as a significant class of compounds in oncology research due to their potential as targeted anticancer agents. researchgate.netmdpi.com The indole ring system serves as a privileged structure in medicinal chemistry, and modifications around this core have led to the development of potent and selective inhibitors of key cancer-related proteins. researchgate.netacs.org Research has particularly focused on their ability to induce apoptosis by targeting anti-apoptotic proteins. sci-hub.se

Anticancer Mechanisms and Structural Modulators

The anticancer properties of 1H-indole-2-carboxylate derivatives are primarily attributed to their ability to trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved by disrupting the function of proteins that protect cancer cells from apoptosis.

Induction of Cytotoxicity in Specific Cancer Cell Lines

A significant body of research has demonstrated the cytotoxic potential of 1H-indole-2-carboxylate derivatives against a variety of human cancer cell lines. The efficacy of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by half.

Based on the structure of Pyrroloquinoline quinone (PQQ), a novel series of indole-2-carboxylate derivatives were synthesized and evaluated for their antiproliferative activity. nih.gov Certain compounds from this series showed significant activity against human liver cancer (HepG2), lung cancer (A549), and breast cancer (MCF-7) cell lines. nih.gov Notably, methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate and methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate were found to be more potent than the reference drugs. researchgate.netnih.gov Further studies on other derivatives confirmed their antiproliferative effects. For instance, compound C11, a 1H-indole-2-carboxylic acid derivative designed to target the 14-3-3η protein, exhibited potent inhibitory activity against several human liver cancer cell lines, including Bel-7402, SMMC-7721, SNU-387, Hep G2, and Hep 3B. researchgate.netnih.gov It was also effective against the chemotherapy-resistant Bel-7402/5-Fu cell line. researchgate.netnih.gov

Another study focused on a series of N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamides. The most potent derivative in this series, compound Va, demonstrated a GI50 (half-maximal growth inhibition) value of 26 nM, which was more potent than the reference drug erlotinib. mdpi.com Thiazolyl-indole-2-carboxamide derivatives have also been synthesized and evaluated, with compounds 6i and 6v showing excellent cytotoxicity against HeLa (cervical cancer) and MCF-7 cell lines while having lower toxicity towards normal WI-38 cells. acs.org

Below is a data table summarizing the cytotoxic activities of selected 1H-indole-2-carboxylate derivatives.

Cytotoxicity of 1H-Indole-2-Carboxylate Derivatives in Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate (6e) | HepG2 | 11.21 ± 1.03 | nih.gov |

| A549 | 3.78 ± 0.58 | nih.gov | |

| MCF-7 | 10.56 ± 0.98 | nih.gov | |

| Methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate (9l) | HepG2 | 24.08 ± 1.76 | nih.gov |

| A549 | 9.76 ± 0.81 | nih.gov | |

| MCF-7 | 19.87 ± 1.25 | nih.gov | |

| Compound C11 | Bel-7402 | Not specified | researchgate.netnih.gov |

| SMMC-7721 | Not specified | researchgate.netnih.gov | |

| Hep G2 | Not specified | researchgate.netnih.gov | |

| Compound 6i | MCF-7 | 6.10 ± 0.4 | acs.org |

This table is interactive. You can sort the columns by clicking on the headers.

Inhibition of Anti-Apoptotic Proteins (e.g., Mcl-1)

A primary mechanism through which indole-2-carboxylate derivatives exert their anticancer effects is by inhibiting anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family. sci-hub.se Myeloid cell leukemia-1 (Mcl-1) is a crucial member of this family that is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to chemotherapy. nih.govresearchgate.net Therefore, developing small-molecule inhibitors that selectively target Mcl-1 is a promising therapeutic strategy. nih.gov

The 1H-indole-2-carboxylic acid scaffold has proven to be an excellent starting point for designing potent and selective Mcl-1 inhibitors. nih.gov These inhibitors function as "BH3 mimetics," binding to the BH3 groove on the Mcl-1 protein, thereby preventing it from sequestering pro-apoptotic proteins and allowing apoptosis to proceed. researchgate.netnih.gov

Structure-activity relationship (SAR) studies have been instrumental in optimizing these inhibitors. Fragment-based screening and structure-based design have led to the discovery of tricyclic indole-2-carboxylic acid derivatives with significantly improved binding affinity and selectivity. nih.gov For example, starting from an indole-2-carboxylic acid fragment hit, researchers developed potent inhibitors with single-digit nanomolar binding affinity for Mcl-1. nih.gov These compounds showed high selectivity for Mcl-1 over other Bcl-2 family members like Bcl-2 and Bcl-xL. nih.gov

Key structural modifications influencing Mcl-1 inhibition include:

N-1 Substitution: Introducing specific substituents at the N-1 position of the indole ring can extend into and occupy different pockets (p1, p2, p3) of the Mcl-1 protein's binding groove, enhancing both potency and selectivity. nih.govnih.gov For instance, adding a benzenesulfonyl group at the 1-position was shown to access the p1 pocket favorably. nih.gov

C-3 Position: The C-3 position of the indole ring is often oriented towards the p2 pocket of the Mcl-1 binding groove, making it another critical site for modification to improve inhibitor efficacy. nih.gov

Tricyclic Systems: Fusing additional rings to the indole core to create tricyclic systems has been a successful strategy. A tricyclic indole-2-carboxylic acid showed much better affinity for Mcl-1 (Ki = 38 µM) compared to the simpler indole-2-carboxylic acid (Ki >1000 µM). sci-hub.se Further optimization of these tricyclic analogs led to compounds with over 1700-fold selectivity for Mcl-1 over Bcl-xL. nih.gov

The table below presents binding affinities of various indole-2-carboxylic acid derivatives against Mcl-1.

Binding Affinity of Indole-2-Carboxylic Acid Derivatives for Mcl-1

| Compound | Description | Ki (µM) | Selectivity (Mcl-1 vs. Bcl-2) | Reference |

|---|---|---|---|---|

| Compound 1 | Optimized 2-indole carboxylic acid derivative | 0.055 | Not specified | nih.gov |

| Compound 12 | 1-Benzenesulfonyl substituted indole-2-carboxylic acid | 0.48 | 7.5-fold | nih.gov |

| Compound 47 | 3-Substituted-1H-indole-1-yl moiety | 0.024 | Not specified | nih.gov |

| Tricyclic indole-2-carboxylic acid (11) | Core tricyclic structure | 38 | Not specified | sci-hub.se |

This table is interactive. You can sort the columns by clicking on the headers.

Computational and Theoretical Approaches in the Study of Propyl 1h Indole 2 Carboxylate Systems

Advanced Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as Propyl 1H-indole-2-carboxylate, and its biological target, typically a protein receptor.

The simulation of ligand-receptor interactions is a cornerstone of computational drug design, providing a detailed view of how a molecule like this compound might bind to a receptor's active site. nih.gov For indole (B1671886) derivatives, molecular docking studies have been instrumental in elucidating their binding modes with various biological targets. For instance, studies on N-substituted indole-2-carboxylic acid esters have utilized receptor docking to investigate their interactions with cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov These simulations can identify key amino acid residues within the active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

In a typical molecular docking workflow, the three-dimensional structures of both the ligand (this compound) and the receptor are required. The ligand's conformational flexibility is often explored to find the best fit within the receptor's binding pocket. The strength of the interaction is then evaluated using a scoring function, which provides an estimate of the binding affinity. For example, the AutoDock suite of software is a widely used tool for performing molecular docking simulations. nih.gov

Active site mapping involves identifying the key regions within a binding pocket that are crucial for ligand recognition and binding. By analyzing the docked poses of a series of indole-2-carboxylate (B1230498) derivatives, researchers can construct a map of the active site, highlighting areas that are sensitive to steric bulk, electrostatic potential, and hydrogen bonding capacity. This information is invaluable for the rational design of new derivatives with improved potency and selectivity.

| Interaction Type | Description | Potential Role in this compound Binding |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The carboxylate group and the indole NH group can act as hydrogen bond donors or acceptors. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The indole ring and the propyl chain are hydrophobic and can interact with nonpolar residues in the active site. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the ligand-receptor complex. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | The indole ring can engage in pi-pi stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. |

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com This process can be either ligand-based or structure-based. In the context of this compound, both approaches can be valuable.

Ligand-based virtual screening uses the knowledge of known active molecules to identify other compounds with similar properties. Pharmacophore modeling, a form of ligand-based virtual screening, can be developed from a set of active indole-2-carboxylate derivatives. mdpi.com This model represents the essential three-dimensional arrangement of chemical features that are necessary for biological activity.

Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of the biological target. Large chemical databases can be docked into the active site of the receptor, and the resulting binding poses are scored and ranked based on their predicted binding affinity. This approach has the potential to identify novel chemical scaffolds that are structurally distinct from known ligands but still bind effectively to the target. For instance, a validated pharmacophore model can be used to screen databases like the ZINC database to identify new potential lead compounds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. nih.gov

The development of predictive QSAR models is a key step in rational drug design. nih.gov For indole derivatives, various QSAR approaches have been successfully applied.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D shape and electrostatic and steric fields. The molecules in the dataset are aligned based on a common scaffold, and the interaction energies with a probe atom are calculated at various grid points surrounding the molecules. These interaction energies are then used as descriptors in a partial least squares (PLS) regression analysis to build a predictive model. For indole-based compounds, CoMFA has been used to develop predictive models for their activity as inhibitors of various enzymes. nih.govresearchgate.net

Pharmacophore modeling is another powerful 3D-QSAR technique. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. Once a pharmacophore model is developed and validated, it can be used to predict the activity of new compounds and to guide the design of more potent analogs. nih.gov For instance, a pharmacophore model for indole derivatives might include a hydrophobic feature corresponding to the indole ring, a hydrogen bond acceptor for the carboxylate group, and a hydrogen bond donor for the indole NH group. nih.gov

A wide range of molecular descriptors can be used in QSAR modeling to quantify the physicochemical properties of molecules. These descriptors can be broadly classified into several categories:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific structural fragments.

3D Descriptors: These are calculated from the 3D coordinates of the atoms and include descriptors of molecular shape, volume, and surface area.

Physicochemical Descriptors: These include properties like logP (a measure of lipophilicity), molar refractivity, and polarizability.

The selection of appropriate descriptors is crucial for the development of a robust and predictive QSAR model. For a series of this compound analogs, descriptors capturing the size and shape of the propyl group, the electronic properties of the indole ring, and the hydrogen bonding capacity of the carboxylate and NH groups would likely be important for predicting their pharmacological activity.

| Descriptor Class | Example Descriptors | Relevance to this compound |

|---|---|---|

| Constitutional (1D) | Molecular Weight, Number of H-bond donors/acceptors | Basic properties influencing bioavailability and binding. |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Describe molecular branching and complexity of the indole scaffold. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Relate to the steric fit within a receptor binding pocket. |

| Physicochemical | LogP, Molar Refractivity, Polarizability | Quantify lipophilicity and electronic properties influencing membrane permeability and receptor interactions. |

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations provide a detailed understanding of the electronic structure, geometry, and reactivity of molecules. These methods are based on the principles of quantum mechanics and can be used to calculate a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic structure of a molecule based on its electron density. DFT is computationally less demanding than other high-level methods, making it suitable for studying relatively large molecules like this compound. DFT calculations can be used to optimize the geometry of the molecule, calculate its vibrational frequencies, and determine its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and kinetic stability.

Ab initio methods are a class of quantum chemical methods that are based on first principles, without the use of any empirical parameters. These methods are generally more accurate than DFT but are also more computationally expensive. Ab initio calculations can provide benchmark results for smaller molecules and can be used to validate the results obtained from less computationally intensive methods.

For this compound, quantum chemical calculations can be used to:

Determine the most stable conformation of the molecule.

Calculate the partial atomic charges on each atom, which can be used to understand its electrostatic interactions with a receptor.

Predict its reactivity towards different chemical species.

Simulate its infrared and Raman spectra, which can be compared with experimental data to confirm its structure.

Electronic Structure, Charge Distribution, and Reactivity Analysis

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of indole-2-carboxylate systems. Analysis of related molecules like 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) using methods such as ωB97X-D with 6-31++G(d,p) and aug-cc-pVTZ basis sets provides a framework for understanding the electronic landscape of this compound. mdpi.com

The electronic structure is characterized by the aromatic indole ring system, which consists of a fused benzene (B151609) and pyrrole (B145914) ring. This system creates a delocalized π-electron cloud across the bicyclic structure. The nitrogen atom in the pyrrole ring and the oxygen atoms of the carboxylate group are key sites of electron density. The distribution of charge throughout the molecule dictates its reactivity. The indole nitrogen typically acts as a hydrogen bond donor, while the carbonyl oxygen of the ester is a primary hydrogen bond acceptor. mdpi.com This is crucial in forming intermolecular interactions, such as dimers, which influence the compound's crystalline structure. mdpi.comnih.gov

Conformational Analysis and Tautomerism of Indole-2-Carboxylates

The indole-2-carboxylate scaffold can adopt various conformations, primarily related to the orientation of the substituent groups. For this compound, the flexibility of the propyl chain allows for multiple rotational isomers (rotamers). The orientation of the ester group relative to the indole plane is a key conformational feature. X-ray crystallography of similar compounds, like ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate, shows that the indole ring itself is nearly planar. nih.gov However, the substituent groups can be oriented at significant angles to this plane; for example, a benzyl ring has been observed at a dihedral angle of 75.92 (9)° to the indole ring. nih.gov Fluorescence decay studies on the parent indole-2-carboxylic acid have suggested the presence of at least two distinct conformations in solution. researchgate.net

Tautomerism is another critical aspect of indole chemistry. The indole ring system can exist in different tautomeric forms, with the hydrogen atom shifting from the nitrogen to a carbon atom, such as the C3 position, to form a 3H-indole (or indolenine) tautomer. researchgate.net While the 1H-indole form is generally more stable, certain substituents and environmental conditions can influence the tautomeric equilibrium. researchgate.netrsc.org Computational studies help determine the relative stability of these tautomers, which is crucial as different tautomers can exhibit distinct chemical reactivity and biological activity.

Prediction of Spectroscopic Properties

Theoretical calculations are highly effective in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural confirmation.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound. By modeling related structures like the MI2CA trimer, researchers can assign theoretical wavenumbers to specific vibrational modes. mdpi.com For instance, the N–H stretching vibration is predicted around 3373 cm⁻¹, which corresponds to experimental bands observed at 3336-3342 cm⁻¹ in hydrogen-bonded polymorphs. mdpi.com The strong carbonyl (C=O) stretching vibration of the ester group is another key feature, predicted to appear at a high intensity around 1687 cm⁻¹. mdpi.com

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) mdpi.com | Experimental Wavenumber (cm⁻¹) mdpi.comtandfonline.com | Description |

|---|---|---|---|

| N-H Stretch (Indole) | 3373 | 3336 - 3419 | Stretching of the nitrogen-hydrogen bond in the indole ring. |

| C=O Stretch (Ester) | 1687 | 1639 - 1676 | Stretching of the carbon-oxygen double bond in the carboxylate group. |

| C-O Stretch (Ester) | 1252 | 1259 | Stretching of the carbon-oxygen single bond in the ester linkage. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectra can also be predicted computationally, although empirical data from closely related structures often provide reliable estimates. For this compound, the chemical shifts can be inferred from data on various N-alkylated and C-alkylated indole-2-carboxylates. mdpi.comrsc.org The indole N-H proton typically appears as a broad singlet far downfield, often above δ 11.0 ppm in DMSO-d₆. tandfonline.commdpi.com The aromatic protons of the indole ring appear in the δ 7.00–7.70 ppm region. mdpi.com The propyl group would show characteristic signals for its CH₂, CH₂, and CH₃ groups, with the methylene (B1212753) group attached to the oxygen (O-CH₂) appearing furthest downfield among the three.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Description |

|---|---|---|---|

| Indole NH | ~11.7 - 11.9 | - | Proton on the indole nitrogen. |

| Indole H3 | ~7.1 - 7.2 | ~108 | Proton at position 3 of the indole ring. |

| Indole H4-H7 | ~7.0 - 7.7 | ~113 - 138 | Aromatic protons on the benzene portion of the indole ring. |

| Ester C=O | - | ~162 | Carbonyl carbon of the ester group. |

| Propyl O-CH₂ | ~4.2 | ~66 | Methylene group of the propyl chain attached to the ester oxygen. |

| Propyl CH₂ | ~1.7 | ~22 | Central methylene group of the propyl chain. |

| Propyl CH₃ | ~1.0 | ~10 | Terminal methyl group of the propyl chain. |

Analytical and Spectroscopic Characterization of Propyl 1h Indole 2 Carboxylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For Propyl 1H-indole-2-carboxylate and its derivatives, 1D (¹H and ¹³C) and 2D NMR techniques provide a complete picture of the molecular framework.

Comprehensive ¹H and ¹³C NMR Data Interpretation for Structural Assignment

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals that can be assigned to specific atoms within the molecule. By comparing data from similar structures, such as methyl and isopropyl 1H-indole-2-carboxylates, a precise interpretation can be achieved. clockss.org

The ¹H NMR spectrum reveals distinct signals for the aromatic protons of the indole (B1671886) ring, the N-H proton, and the protons of the propyl ester group. The N-H proton typically appears as a broad singlet at a high chemical shift (δ > 9.0 ppm). clockss.org The protons on the benzene (B151609) portion of the indole ring (H-4, H-5, H-6, H-7) resonate in the aromatic region (δ 7.0-7.7 ppm), with their specific shifts and coupling patterns determined by their electronic environment. clockss.org The H-3 proton appears as a singlet or a small doublet around δ 7.2 ppm. clockss.org The propyl group gives rise to a triplet for the O-CH₂ protons, a sextet for the central CH₂ protons, and a triplet for the terminal CH₃ protons.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon (C=O) of the ester is highly deshielded, appearing around δ 162 ppm. clockss.org The carbons of the indole ring resonate between δ 108 and δ 137 ppm. clockss.org The carbons of the propyl chain are found in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound Data extrapolated from known indole-2-carboxylate (B1230498) esters. clockss.org

| Atom | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

| NH | > 9.0 (s, 1H) | - |

| C2 | - | ~127.0 |

| C3 | ~7.21 (s, 1H) | ~108.8 |

| C3a | - | ~127.4 |

| C4 | ~7.67 (d, 1H) | ~122.5 |

| C5 | ~7.13 (t, 1H) | ~120.7 |

| C6 | ~7.31 (t, 1H) | ~125.3 |

| C7 | ~7.41 (d, 1H) | ~111.8 |

| C7a | - | ~136.8 |

| C=O | - | ~161.8 |

| O-CH₂ | ~4.30 (t, 2H) | ~67.0 |

| CH₂ | ~1.80 (sext, 2H) | ~22.0 |

| CH₃ | ~1.05 (t, 3H) | ~10.5 |

| (s=singlet, d=doublet, t=triplet, sext=sextet) |

Application of 2D NMR (COSY, HSQC, HMBC, NOESY) for Complex Structures

For more complex derivatives of this compound, 2D NMR experiments are essential for unambiguous structural assignment. doi.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It is used to trace the connectivity of protons within the indole ring and along the propyl chain, confirming the relationships established by splitting patterns in the 1D spectrum. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached. doi.orgrsc.org This is crucial for assigning the carbon signals of the indole ring and the propyl group based on their known proton chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly vital for assigning quaternary (non-protonated) carbons. doi.org For instance, correlations would be observed from the H-3 and H-4 protons to the C-2, C-3a, and C-7a carbons, and from the O-CH₂ protons of the propyl group to the carbonyl carbon, confirming the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is useful for determining the three-dimensional structure and conformation of complex derivatives.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a key analytical technique used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

ESI-HRMS is a soft ionization technique that is particularly well-suited for analyzing polar molecules like indole-2-carboxylates. It typically generates protonated molecules, [M+H]⁺, or adducts with other cations like sodium, [M+Na]⁺. clockss.org

For this compound (C₁₂H₁₃NO₂), the calculated exact mass is 203.0946. ESI-HRMS analysis would be expected to show a prominent ion peak corresponding to the protonated molecule [C₁₂H₁₄NO₂]⁺ at m/z 204.1024 or the sodium adduct [C₁₂H₁₃NO₂Na]⁺ at m/z 226.0844. The observation of this ion with a mass accuracy within a few parts per million (ppm) of the calculated value provides definitive confirmation of the molecular formula. rsc.orgnih.gov Further fragmentation in the mass spectrometer can provide structural information, such as the loss of the propyl group (C₃H₇) or the entire propoxycarbonyl group (COOC₃H₇).

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and provide a molecular "fingerprint."

Correlation of Vibrational Modes with Functional Groups

The IR and Raman spectra of this compound provide complementary information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from polar bonds. Key characteristic bands for this compound include:

N-H Stretch: A sharp peak typically appears around 3300-3400 cm⁻¹, corresponding to the stretching vibration of the indole N-H bond. mdpi.com

C-H Stretches: Aromatic C-H stretches are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl group appear just below 3000 cm⁻¹.

C=O Stretch: A very strong and sharp absorption band, characteristic of the ester carbonyl group, is found in the region of 1700-1730 cm⁻¹. libretexts.orgdocbrown.info

C=C Stretches: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the C-O stretching of the ester group is typically observed around 1250 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations and provides complementary data to IR. For indole derivatives, prominent Raman bands include:

Indole Ring Breathing Modes: Strong vibrations involving the entire indole ring system are observed, such as the in-phase and out-of-phase breathing modes around 760 cm⁻¹ and 1010 cm⁻¹, respectively. researchgate.net

N-H Bending: An N-H bending mode in the indole ring can be identified. researchgate.net

The combination of these spectroscopic techniques provides a comprehensive and unambiguous characterization of this compound and serves as a crucial quality control standard for its synthesis and use in further applications.

Solid-State Spectroscopic Analysis and Hydrogen Bonding Networks

Solid-state spectroscopic methods are crucial for elucidating the structural arrangement and hydrogen bonding patterns of crystalline solids. Techniques such as solid-state Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy provide detailed information about the local environment of atoms and the nature of intermolecular interactions.

For indole-2-carboxylic acid and its derivatives, the N-H group of the indole ring and the carbonyl group of the ester are key participants in hydrogen bonding. nih.gov The hydrogen bonding ability of the indole N-H group is a significant factor in the organization and dynamics of molecules containing this moiety. nih.gov

In the solid state, derivatives of indole-2-carboxylic acid often exhibit extensive hydrogen-bonding networks. For instance, in the crystal structure of ethyl 1H-indole-2-carboxylate, molecules form hydrogen-bonded dimers. nih.gov This dimerization occurs through hydrogen bonds between the indole N-H group and the keto oxygen atom of the carboxylate group of a neighboring molecule, creating a centrosymmetric R22(10) ring motif. nih.gov The crystal structure of indole-2-carboxylic acid itself reveals that two chains of molecules form a flat ribbon held together by both O-H···O and N-H···O intermolecular hydrogen bonds. mdpi.comsemanticscholar.org

Infrared (IR) spectroscopy is particularly sensitive to hydrogen bonding. The stretching frequency of the N-H and O-H groups in the IR spectrum shifts to lower wavenumbers upon involvement in a hydrogen bond. For example, in a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid, the band corresponding to the N-H group involved in an intermolecular N-H···O hydrogen bond provides evidence for this interaction. mdpi.com Discrepancies in the IR spectra between different polymorphs can confirm structural differences, including variations in hydrogen bonding motifs. mdpi.com

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

The crystal structure of ethyl 1H-indole-2-carboxylate, a close analog of the propyl ester, has been determined by single-crystal X-ray diffraction. nih.gov The analysis revealed a nearly planar molecule, with the crystal packing exhibiting a classic herringbone pattern. nih.gov Such detailed structural information allows for a complete characterization of the solid-state conformation.

For derivatives of indole-2-carboxylic acid, X-ray crystallography has been used to study the effects of different substituents on the crystal packing. In the case of ethyl 1-phenylsulfonyl-1H-indole-2-carboxylate, where the indole nitrogen is substituted, the primary intermolecular interactions are weak C-H···O contacts, as the strong N-H···O hydrogen bond donor is absent. nih.gov

X-ray crystallographic data provides a detailed map of the various non-covalent interactions that stabilize the crystal structure. These include strong hydrogen bonds, weaker C-H···O interactions, and van der Waals forces.

In the crystal structure of ethyl 1H-indole-2-carboxylate, the most significant intermolecular interaction is the N-H···O hydrogen bond that leads to the formation of dimers. nih.gov The geometry of this hydrogen bond, including the donor-acceptor distance and the angle, can be precisely measured from the crystallographic data. nih.gov

Table 1: Hydrogen-Bond Geometry for Ethyl 1H-indole-2-carboxylate nih.gov

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N1—H1···O2 | 0.84(3) | 2.08(3) | 2.877(3) | 158(3) |

D = donor atom, A = acceptor atom

Beyond strong hydrogen bonds, weaker interactions can also play a role in the crystal packing. In some indole derivatives, intramolecular C-H···O interactions have been observed to stabilize the molecular conformation. nih.gov The analysis of short contacts between atoms in the crystal structure can reveal these weaker, yet significant, interactions.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physicochemical properties. The study of conformational polymorphism is crucial, particularly in the pharmaceutical industry.

While there is no specific report on the polymorphism of this compound, studies on related compounds, such as 5-methoxy-1H-indole-2-carboxylic acid, have revealed the existence of different polymorphs. mdpi.comsemanticscholar.org A recently discovered polymorph of this compound crystallizes in a different space group and exhibits a distinct hydrogen bonding pattern compared to the previously known form. mdpi.comsemanticscholar.org In one polymorph, the N-H group acts as a hydrogen bond donor to the oxygen atom of the methoxy (B1213986) group, while in another, the acceptor is the oxygen atom of the carboxylic group. mdpi.com These structural differences are also reflected in their infrared spectra. mdpi.com The existence of polymorphism in a closely related derivative suggests that this compound could also potentially exhibit this phenomenon under different crystallization conditions.

Exploration of Pharmacological Potential Non Clinical and Advanced Research Applications of Propyl 1h Indole 2 Carboxylate Derivatives

Antiviral Agent Development

The quest for broad-spectrum antiviral agents has led researchers to explore the potential of indole-2-carboxylate (B1230498) derivatives against a variety of viral pathogens. nih.govnih.gov These compounds have shown promise in inhibiting both RNA and DNA viruses, highlighting their potential as a scaffold for the development of new antiviral therapies.

Investigation as HIV-1 Integrase Inhibitors

A critical target in the life cycle of the Human Immunodeficiency Virus (HIV-1) is the integrase enzyme, which facilitates the integration of the viral genome into the host cell's DNA. mdpi.comnih.gov Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.comrsc.orgnih.gov

Through virtual screening and subsequent chemical synthesis, researchers have developed a series of indole-2-carboxylic acid derivatives that demonstrate significant inhibitory effects against HIV-1 integrase. mdpi.comrsc.org Binding mode analysis has revealed that the indole (B1671886) core and the C2 carboxyl group can chelate the two Mg²⁺ ions within the active site of the integrase enzyme. mdpi.comrsc.orgnih.gov Further structural modifications, such as the introduction of a halogenated benzene (B151609) ring at the C6 position and a long branch at the C3 position of the indole core, have been shown to enhance the inhibitory activity. mdpi.comrsc.org For instance, derivative 20a exhibited a remarkable integrase inhibitory effect with an IC₅₀ value of 0.13 μM. mdpi.comnih.gov Similarly, compound 17a showed marked inhibition of integrase with an IC₅₀ value of 3.11 μM. rsc.orgresearchgate.netnih.gov These findings underscore the potential of indole-2-carboxylic acid derivatives as a foundation for novel HIV-1 INSTIs. mdpi.comrsc.org

Table 1: HIV-1 Integrase Inhibitory Activity of Selected Indole-2-Carboxylic Acid Derivatives

| Compound | Description | IC₅₀ (μM) | Reference |

| 20a | Indole-2-carboxylic acid derivative with structural optimizations at C2, C3, and C6. | 0.13 | mdpi.comnih.gov |

| 17a | Indole-2-carboxylic acid derivative with a C6 halogenated benzene ring. | 3.11 | rsc.orgresearchgate.netnih.gov |

| Indole-2-carboxylic acid (1) | Parent compound. | 32.37 | rsc.org |

Activity Against RNA and DNA Viruses (e.g., HCV, YFV, RSV)

The antiviral activity of indole-2-carboxylate derivatives extends beyond HIV-1. A series of novel indole-2-carboxylate derivatives have been synthesized and evaluated for their broad-spectrum antiviral activities against various RNA and DNA viruses. nih.govnih.gov

In one study, several synthesized compounds exhibited potent broad-spectrum antiviral activity. nih.gov For example, compound 8f showed a high selectivity index (SI) of 17.1 against Coxsackie B3 virus, an RNA virus. nih.gov Another compound, 14f , demonstrated potent inhibitory activity against influenza A virus with an IC₅₀ of 7.53 μmol/L and a significant SI value of 12.1. nih.gov Research has also identified a new class of indole derivatives as potent respiratory syncytial virus (RSV) fusion inhibitors. nih.gov Optimization of this series led to the discovery of a cyclic sulfone (8i ) with an impressive anti-RSV activity of 2 nM. nih.gov Furthermore, some 7-aza-indole derivatives have shown promising activity against SARS-CoV-2 and Venezuelan Equine Encephalitis Virus (VEEV). frontiersin.org These findings highlight the versatility of the indole-2-carboxylate scaffold in developing inhibitors for a range of viral infections. nih.govnih.gov

Antimicrobial and Antiparasitic Drug Discovery

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics and antifungals. Indole derivatives have long been recognized for their antimicrobial properties. ijpsjournal.comresearchgate.net Furthermore, their structural diversity makes them attractive candidates for tackling neglected tropical diseases.

Novel Antibacterial and Antifungal Compounds

Indole-2-carboxylic acid and its derivatives have demonstrated significant potential as antimicrobial agents. fabad.org.trarkat-usa.org For instance, new ester and amide derivatives of indole-2-carboxylic acid have been synthesized and evaluated for their in vitro antimicrobial properties. fabad.org.tr Compound 2 from this series was found to be the most active against Enterococcus faecalis and also showed significant activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) value of 8 µg/mL. fabad.org.tr Other compounds in the series also displayed notable antifungal activities against C. albicans. fabad.org.tr

Furthermore, indole-2-carboxamides have been identified as potent pan-anti-mycobacterial agents, inhibiting the essential transporter MmpL3. nih.gov These compounds have shown activity against various Mycobacterium species, including M. tuberculosis. nih.gov The conjugation of indole with other heterocyclic moieties, such as 1,2,4-triazole, has also yielded compounds with good to moderate antibacterial activity and potent antifungal activity. nih.gov Specifically, indole-triazole conjugates have shown potent activity against Candida tropicalis and Candida albicans, with some compounds exhibiting MIC values as low as 2 µg/mL. nih.gov These studies underscore the value of the indole-2-carboxylate framework in the design of new antibacterial and antifungal drugs. nih.gov

Table 2: Antimicrobial Activity of Selected Indole-2-Carboxylate Derivatives

| Compound | Target Organism | Activity | Reference |

| Compound 2 (amide derivative) | Enterococcus faecalis, Candida albicans | MIC = 8 µg/mL against C. albicans | fabad.org.tr |

| Indole-2-carboxamides | Mycobacterium species | Pan-anti-mycobacterial activity | nih.gov |

| Indole-triazole conjugates (e.g., 6f) | Candida tropicalis, Candida albicans | MIC = 2 µg/mL against C. albicans | nih.gov |

Agents for Neglected Tropical Diseases (e.g., Chagas Disease, Malaria)

The therapeutic potential of indole derivatives extends to parasitic diseases that disproportionately affect impoverished populations. Research into 1H-indole-2-carboxamides has revealed their anti-Trypanosoma cruzi activity, the causative agent of Chagas disease. acs.orgnih.gov While early lead compounds showed limited plasma exposure, medicinal chemistry efforts aimed at improving metabolic stability and solubility have been pursued. acs.org Despite challenges in achieving optimal pharmacokinetic properties, the antiparasitic activity observed in in vivo models suggests the potential of this chemical series. acs.orgnih.gov

In the fight against malaria, indole derivatives have also emerged as promising candidates. nih.gov Indole alkaloids, in general, exhibit a range of biological effects, including antiplasmodial activities. rsc.orgnih.gov Specifically, 16-Hydroxy-16,22-dihydroapparicine, a 5-nor stemmadenine (B1243487) alkaloid with an indole core, has demonstrated potent antimalarial activity. researchgate.net The synthesis and evaluation of such compounds contribute to the exploration of new chemical scaffolds for antimalarial drug discovery. researchgate.net

Anticancer Research and Target Identification

The indole nucleus is a well-established pharmacophore in the design of anticancer agents. nih.govyu.edu.jo Derivatives of 1H-indole-2-carboxylic acid have been investigated for their antiproliferative activity against various cancer cell lines, targeting key proteins and pathways involved in tumor growth and survival. researchgate.netnih.gov

A series of novel 1H-indole-2-carboxylic acid derivatives were designed to target the 14-3-3η protein, which is implicated in liver cancer. researchgate.netnih.gov Compound C11 from this series displayed significant inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant cells. researchgate.netnih.gov Further investigation revealed that C11 induces G1-S phase cell cycle arrest in liver cancer cells. nih.gov

In another study, a class of indole-2-carboxylate derivatives was designed based on the structure of Pyrroloquinoline quinone (PQQ). nih.gov Compounds 6e (methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate) and 9l (methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate) exhibited potent antiproliferative activity against HepG2, A549, and MCF7 cells, with IC₅₀ values ranging from 3.78 to 24.08 μM. nih.gov These compounds were found to increase the generation of reactive oxygen species (ROS) and induce PARP cleavage in A549 cells, suggesting a mechanism of action involving oxidative stress and apoptosis. nih.gov

Furthermore, indole-based derivatives have been explored as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, which are crucial targets in cancer therapy. nih.govnih.gov A set of indole-based derivatives demonstrated promising antiproliferative activity, with some compounds showing potent inhibitory activity against EGFR, BRAFV600E, and VEGFR-2. nih.gov For instance, compound Va was the most potent derivative against EGFR with an IC₅₀ value of 71 nM. nih.gov These findings highlight the potential of propyl 1H-indole-2-carboxylate derivatives as a versatile scaffold for the development of novel anticancer agents targeting various signaling pathways. mdpi.com

Table 3: Anticancer Activity of Selected 1H-Indole-2-Carboxylate Derivatives

| Compound | Target/Cell Line | Activity | Reference |

| C11 | 14-3-3η protein, Human liver cancer cell lines | Potent inhibitory activity, induces G1-S phase cell cycle arrest | researchgate.netnih.gov |

| 6e (methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate) | HepG2, A549, MCF7 cells | IC₅₀ = 3.78 - 24.08 μM | nih.gov |

| 9l (methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate) | HepG2, A549, MCF7 cells | IC₅₀ = 3.78 - 24.08 μM | nih.gov |

| Va | EGFR | IC₅₀ = 71 nM | nih.gov |

In Vitro Cytotoxicity Profiling in Human Cancer Cell Lines

Derivatives of this compound have demonstrated significant cytotoxic effects against various human cancer cell lines in preclinical studies. These investigations are crucial for identifying potential anticancer agents and understanding their mechanisms of action.

A novel series of indole-2-carboxamide derivatives was synthesized and evaluated for antiproliferative activity against four distinct cancer cell lines. nih.gov Several of these compounds exhibited potent cytotoxic effects. For example, some derivatives showed significant growth inhibition (GI₅₀) values, with some being more potent than the reference drug doxorubicin (B1662922) in the MCF-7 breast cancer cell line. nih.gov

Further studies on indole-2-carboxamides have revealed their potential as dual inhibitors of EGFR and CDK2, with some compounds showing potent antiproliferative activity. nih.gov The cytotoxic and antiproliferative activities of certain N-substituted indole-2-carboxamide analogs have been evaluated against pediatric brain cancer cells, with some compounds exhibiting remarkable activity against all tested cell lines. nih.gov For instance, the N-(4-fluorobenzyl)indoleamide analog demonstrated notable cytotoxicity against DAOY cells. nih.gov

The cytotoxic potential of these compounds is often linked to their ability to induce apoptosis, a form of programmed cell death. The table below summarizes the cytotoxic activity of selected indole-2-carboxylate derivatives against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Indole-2-carboxamide derivatives | MCF-7 (Breast) | Mean GI₅₀ | 1.13 µM (equipotent to doxorubicin) | nih.gov |

| N-(4-fluorobenzyl)indoleamide 8c | DAOY (Medulloblastoma) | IC₅₀ (Cytotoxicity) | 4.10 µM | nih.gov |

| N-(homopiperonyl)-indoleamide 8f | DAOY (Medulloblastoma) | IC₅₀ (Cytotoxicity) | 3.65 µM | nih.gov |

| BZ-IND hybrid 12c | KNS24, BT12, BT16, DAOY | IC₅₀ (Cytotoxicity) | Not specified, but remarkable | nih.gov |

| 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (9b) | T47D (Breast) | GI₅₀ | 0.9 µM | nih.gov |

Molecular Targets in Apoptosis Regulation

The anticancer activity of many this compound derivatives is mediated through the induction of apoptosis. researchgate.net These compounds can influence various molecular targets within the apoptotic pathways to trigger cancer cell death.

One key mechanism is the activation of caspases, a family of proteases that execute the apoptotic process. nih.gov Studies have shown that certain indole-2-carboxamide derivatives can significantly increase the levels of caspase-3, -8, and -9 in cancer cells. nih.govtandfonline.com For instance, compounds 5f and 5g, when tested against a pancreatic cancer cell line, demonstrated an approximately 8-fold increase in caspase-3 levels compared to untreated cells. tandfonline.com

Another important target is the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of apoptosis. nih.gov Some indole derivatives can modulate the expression of these proteins, leading to an increase in the levels of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov

Furthermore, the release of cytochrome c from the mitochondria into the cytosol is a critical step in the intrinsic apoptotic pathway. nih.gov Certain indole-2-carboxamide derivatives have been shown to significantly increase cytochrome c levels in cancer cells, thereby activating the apoptotic cascade. nih.gov For example, compounds 5d, 5e, and 5h increased cytochrome c levels by 14, 16, and 13 times, respectively, in the MCF-7 human breast cancer cell line. nih.gov

Some indole-2-carboxylic acid benzylidene-hydrazides have been identified as potent inducers of apoptosis by inhibiting tubulin polymerization, which arrests the cell cycle in the G2/M phase. nih.gov

Table 2: Molecular Targets of this compound Derivatives in Apoptosis

| Derivative Class | Molecular Target | Effect | Reference |

|---|---|---|---|

| Indole-2-carboxamides | Caspase-3, -8, -9 | Increased activation/levels | nih.govtandfonline.com |

| Indole-2-carboxamides | Bax/Bcl-2 ratio | Increased | nih.gov |

| Indole-2-carboxamides | Cytochrome c | Increased release | nih.gov |

Modulators of Receptor Systems and Enzyme Inhibition

Beyond their anticancer properties, derivatives of this compound have been explored as modulators of various receptor systems and as enzyme inhibitors, highlighting their therapeutic potential for a range of other conditions.

Allosteric Modulation of G Protein-Coupled Receptors (e.g., CB1)

Several indole-2-carboxamide derivatives have been identified as allosteric modulators of the cannabinoid type 1 (CB1) receptor, a G protein-coupled receptor (GPCR) that is abundant in the central nervous system. nih.govnih.gov Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, and they can either enhance (positive allosteric modulators, or PAMs) or reduce (negative allosteric modulators, or NAMs) the effects of the endogenous ligand.

One of the prototypical CB1 allosteric modulators is 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569). nih.gov Research has focused on optimizing the indole-2-carboxamide scaffold to improve binding affinity and cooperativity. nih.gov For example, a potent CB1 allosteric modulator, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide, was identified with a high binding cooperativity. nih.gov Interestingly, while these compounds can be positive allosteric modulators of agonist binding, they can also act as negative allosteric modulators of agonist-induced G-protein coupling. nih.govnih.gov

Some of these allosteric modulators have shown biased signaling, meaning they can selectively activate certain downstream signaling pathways over others. For instance, some indole-2-carboxamide derivatives can induce β-arrestin-mediated signaling while antagonizing G-protein coupling. nih.govnih.gov This property could be therapeutically beneficial for conditions like Alzheimer's disease, as the endogenous CB1 allosteric modulator Lipoxin A4 has been shown to protect neuronal cells from β-amyloid-induced neurotoxicity. nih.govacs.org

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a key role in regulating metabolism and inflammation. nih.gov Derivatives of indole-2-carboxylic acid have been identified as potent and selective modulators of PPARγ. nih.gov

A series of novel aryl indole-2-carboxylic acids were synthesized and found to be selective PPARγ modulators. nih.gov These compounds act as partial agonists, which can be beneficial in the treatment of type 2 diabetes by reducing hyperglycemia. nih.gov The indole-based thiazolidinedione derivatives have also been investigated as dual PPARγ/FFAR1 agonists, which could act as both insulin (B600854) sensitizers and secretagogues. researchgate.net

Cholinesterase Enzyme Inhibition Studies

Cholinesterase inhibitors are a class of drugs that block the normal breakdown of acetylcholine, a neurotransmitter. These inhibitors are used to treat conditions like Alzheimer's disease. Several indole derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Studies on indol-2-carboxylic acid esters containing an N-phenylpiperazine moiety have shown that these compounds can possess significant cholinesterase inhibitory activity. nih.goveurekaselect.com For instance, a quaternary ammonium (B1175870) salt of 1H-indole-2-carboxylic acid with an N-phenylpiperazine fragment demonstrated the most potent activity against acetylcholinesterase. eurekaselect.com The inhibitory activity of these compounds is influenced by the substituents on the indole and phenyl rings.

Anti-inflammatory and Immunomodulatory Investigations

The indole nucleus is a common feature in many compounds with anti-inflammatory properties. nih.gov Derivatives of this compound have been investigated for their potential to modulate inflammatory responses.

A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and evaluated for their ability to inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW264.7 cells. rsc.orgrsc.org Many of these compounds effectively inhibited the release of these inflammatory mediators, with some showing potent anti-inflammatory activity. rsc.orgrsc.org

The anti-inflammatory effects of some indole derivatives are also linked to their activity at CB2 receptors, which are primarily expressed in immune cells. nih.govnih.gov Modulation of CB2 receptors can influence immune cell function and reduce inflammation. Additionally, some indole derivatives have been shown to modulate key inflammatory pathways such as NF-κB and COX-2. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Doxorubicin |

| N-(4-fluorobenzyl)indoleamide 8c |

| N-(homopiperonyl)-indoleamide 8f |

| BZ-IND hybrid 12c |

| 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (9b) |

| Indole-based oxalamide derivatives |

| 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide |

| Lipoxin A4 |

| Aryl indole-2-carboxylic acids |

| Indole-based thiazolidinedione derivatives |

| Indol-2-carboxylic acid esters containing N-phenylpiperazine moiety |

| Quaternary ammonium salt of 1H-indole-2-carboxylic acid |

Antioxidant Activity and Oxidative Stress Mitigation

While specific research into the antioxidant properties of this compound is not extensively documented in publicly available literature, a significant body of research exists for the broader class of indole-2-carboxylic acid derivatives, including esters and carboxamides. This research indicates a promising potential for these compounds in combating oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. tandfonline.com Indole derivatives, in general, are recognized for their antioxidant capabilities, which are often attributed to the electron-rich nature of the indole nucleus. karger.comnih.govnih.gov

The investigation into indole-2-carboxylate derivatives has revealed that their structure can be fine-tuned to enhance their antioxidant effects. The mechanisms behind their antioxidant action are thought to involve hydrogen atom transfer (HAT) and single electron transfer (SET), where the indole nitrogen's free electron pair plays a crucial role. nih.gov The ability of these compounds to scavenge free radicals and chelate pro-oxidant metal ions contributes to their protective effects against cellular damage.

Detailed Research Findings

Studies have explored various derivatives of indole-2-carboxylic acid for their ability to scavenge free radicals and inhibit lipid peroxidation. For instance, a series of N-substituted indole-2-carboxamides were synthesized and evaluated for their in vitro effects on rat liver lipid peroxidation and superoxide (B77818) anion formation. nih.gov The results from these studies highlight that specific substitutions on the indole ring and on the amide nitrogen are critical for antioxidant efficacy.

In one study, novel N-substituted indole-2-carboxamides were investigated for their ability to inhibit superoxide anion (O₂⁻) and lipid peroxidation. tandfonline.com Several compounds with di-chlorination on the benzamide (B126) residue, particularly at the ortho- and para-positions, demonstrated significant inhibition of superoxide anion, with inhibition rates between 70-98%. tandfonline.com Halogenated derivatives were generally found to be more active in this regard. tandfonline.com

Another study focused on the synthesis of new indole-2-carboxamide and indole-3-acetamide (B105759) derivatives and their antioxidant properties, testing their effects on heme oxygenase (HO) activity and 2,2-diphenyl-1-picrylhydrazyl (DPPH) inhibition. tandfonline.comresearchgate.net The findings indicated that while indole-3-acetamide derivatives were more effective as DPPH inhibitors, certain indole-2-carboxamide derivatives showed notable activity. tandfonline.comresearchgate.net

The antioxidant potential of ester and amide derivatives of indole-2-carboxylic acid was also evaluated through their scavenging effect against DPPH radicals and their reducing power. gazi.edu.tr Certain amide derivatives demonstrated excellent reducing power, comparable to the standard antioxidant butylated hydroxytoluene (BHT), and all tested compounds showed strong Fe²⁺ chelating activity. gazi.edu.tr

These findings underscore the potential of the indole-2-carboxylate scaffold as a template for developing potent antioxidants. The ability of these compounds to mitigate oxidative stress suggests their therapeutic potential in conditions where oxidative damage is a key pathological feature. nih.govmdpi.com

Antioxidant Activity Data of Indole-2-Carboxamide Derivatives

The following table summarizes the antioxidant activity of selected N-substituted indole-2-carboxamide derivatives from a study investigating their effect on superoxide anion radical (O₂⁻) inhibition.

Table 1: Inhibition of Superoxide Anion by N-Substituted Indole-2-Carboxamides

| Compound | Substituent on Benzamide Ring | % Inhibition of O₂⁻ |

|---|---|---|

| 3 | 2,4-dichloro | 98 |

| 4 | 2,6-dichloro | 95 |

| 6 | 4-chloro | 70 |

| 8 | 3,4-dichloro | 88 |

| 9 | 2,5-dichloro | 90 |

Data sourced from a study on the biochemical responses of N-substituted indole-2-carboxamides against free radicals. tandfonline.com

Perspectives and Future Research Directions

Innovations in Synthetic Accessibility and Sustainability

The synthesis of indole (B1671886) derivatives has traditionally involved methods that are often harsh and environmentally taxing. nih.gov Modern chemistry is increasingly focused on "green" and sustainable synthetic protocols. nih.govtandfonline.com Future research on Propyl 1H-indole-2-carboxylate will likely prioritize the development of eco-friendly synthetic routes.

Innovations are expected to move beyond classical methods like the Fischer indole synthesis, which often requires strong acids and high temperatures. bhu.ac.in The focus will shift towards methodologies that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents. nih.govrsc.org Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for indole synthesis. tandfonline.comtandfonline.com

Catalyst-Free Reactions: The development of multi-component reactions (MCRs) in benign solvents like water or polyethylene (B3416737) glycol can provide direct access to substituted indoles without the need for a catalyst. openmedicinalchemistryjournal.com

Novel Catalytic Systems: The use of nanocatalysts, photocatalysts, and reusable solid-supported catalysts, such as Pd-loaded Al-MCM-41, presents an environmentally benign approach for key synthetic steps like reductive cyclization. beilstein-journals.orgtandfonline.comrsc.org

One-Pot Procedures: Combining multiple synthetic steps into a single operation, such as the synthesis of indole-2-carboxylates from N-formyl-2-haloanilines and activated acetylenes, enhances efficiency and reduces waste. nih.gov

The synthesis of the parent indole-2-carboxylic acid, a direct precursor to the propyl ester, has been a subject of such improvements. For instance, a practical and environmentally friendly hydrogen reduction process using a reusable Pd-loaded catalyst has been developed. tandfonline.com The subsequent esterification to yield this compound can similarly be optimized using green esterification techniques.

Table 1: Comparison of Synthetic Methodologies for Indole Derivatives

| Methodology | Key Features | Advantages | Relevant Compounds | Citations |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Rapid, efficient, environmentally friendly. | Indolyl-4H-chromene derivatives, bis(indolyl)methanes. | tandfonline.comtandfonline.com |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step. | High atom economy, operational simplicity, reduced waste. | 3-substituted indoles, pyrrole (B145914) functionalized indoles. | openmedicinalchemistryjournal.comdergipark.org.tr |

| Sustainable Catalysis | Use of reusable, non-toxic, or photocatalysts. | Environmentally benign, catalyst can be recovered and reused. | Indole-2-carboxylic acid, various indole derivatives. | beilstein-journals.orgtandfonline.comrsc.org |

| Supramolecular Catalysis | Use of host molecules like β-cyclodextrin in water. | Mild, neutral conditions, green solvent, reusable catalyst. | 6H-indolo[2,3-b]quinoxalines. | tandfonline.com |

Integration of Omics Technologies for Comprehensive Biological Profiling

Understanding the full biological impact of a compound requires a holistic approach. Omics technologies—genomics, proteomics, and metabolomics—offer powerful tools for achieving a comprehensive biological profile of this compound. While specific omics studies on this exact compound are not yet prevalent, research on related indole derivatives provides a clear roadmap.

Future studies could employ: